molecular formula C10H23NO4P- B13849961 Monobutyl Phosphate Biscyclohexylamine Salt

Monobutyl Phosphate Biscyclohexylamine Salt

Cat. No.: B13849961
M. Wt: 252.27 g/mol
InChI Key: JMUZORKVKNEVHC-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Monobutyl Phosphate Biscyclohexylamine Salt involves the reaction of monobutyl phosphate with biscyclohexylamine under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented in public literature. industrial production methods typically involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Monobutyl Phosphate Biscyclohexylamine Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while reduction may yield various phosphine compounds .

Mechanism of Action

The mechanism of action of Monobutyl Phosphate Biscyclohexylamine Salt involves its interaction with various molecular targets and pathways. As an anionic surfactant, it can interact with lipid membranes and proteins, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Monobutyl Phosphate Biscyclohexylamine Salt can be compared with other similar compounds, such as:

  • Phosphoric Acid Monobutyl Ester Biscyclohexylamine Salt
  • Butyl Diacid Phosphate Biscyclohexylamine Salt
  • Butyl Dibasic Acid Phosphate Biscyclohexylamine Salt
  • Butyl Dihydrogen Phosphate Biscyclohexylamine Salt
  • Dihydrogen this compound
  • JAMP 4P Biscyclohexylamine Salt
  • MP 4 Biscyclohexylamine Salt
  • Monobutyl Dihydrogen Phosphate Biscyclohexylamine Salt

These compounds share similar properties, such as stability in alkaline conditions and surfactant activity. this compound is unique in its specific molecular structure and its applications in proteomics research.

Properties

Molecular Formula

C10H23NO4P-

Molecular Weight

252.27 g/mol

IUPAC Name

butyl phosphate;cyclohexylazanium

InChI

InChI=1S/C6H13N.C4H11O4P/c7-6-4-2-1-3-5-6;1-2-3-4-8-9(5,6)7/h6H,1-5,7H2;2-4H2,1H3,(H2,5,6,7)/p-1

InChI Key

JMUZORKVKNEVHC-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)([O-])[O-].C1CCC(CC1)[NH3+]

Origin of Product

United States

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